molecular formula C12H13FN2O5 B8488685 (2-Fluoro-3-methoxy-4-nitrophenyl)(morpholino)methanone

(2-Fluoro-3-methoxy-4-nitrophenyl)(morpholino)methanone

Cat. No.: B8488685
M. Wt: 284.24 g/mol
InChI Key: IPCQCPASFJLTKF-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxy-4-nitrophenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C12H13FN2O5 and its molecular weight is 284.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13FN2O5

Molecular Weight

284.24 g/mol

IUPAC Name

(2-fluoro-3-methoxy-4-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H13FN2O5/c1-19-11-9(15(17)18)3-2-8(10(11)13)12(16)14-4-6-20-7-5-14/h2-3H,4-7H2,1H3

InChI Key

IPCQCPASFJLTKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-fluoro-3-methoxy-4-nitrobenzoic acid (180 mg, 0.97 mmol) in DCM (8 mL) was added morpholine (0.17 mL. 1.9 mmol), DIEA (0.25 mL) and HBTU (0.4 g, 1.05 mmol). The reaction was stirred at room temperature for 18 hours. The reaction was then diluted with water and extracted with DCM (3×). The combined extracts were washed with water, dried over Na2SO4, filtered and concentrated. The crude product was purified by flash chromatography to give (2-fluoro-3-methoxy-4-nitrophenyl)(morpholino)methanone (0.20 g, 83%).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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